molecular formula C28H23N3O2 B4322738 1-AMINO-2-(BENZYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE

1-AMINO-2-(BENZYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE

Cat. No.: B4322738
M. Wt: 433.5 g/mol
InChI Key: HGJFDBQZGSPLBF-UHFFFAOYSA-N
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Description

1-AMINO-2-(BENZYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable structure and vibrant colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AMINO-2-(BENZYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE typically involves multi-step organic reactions. The starting materials often include anthraquinone derivatives, which undergo a series of amination and substitution reactions. Common reagents used in these reactions include aniline derivatives, benzylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-AMINO-2-(BENZYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which can have different functional groups attached to the core structure.

Scientific Research Applications

1-AMINO-2-(BENZYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-AMINO-2-(BENZYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process, which is a common mechanism for its potential anticancer activity. Additionally, it can inhibit certain enzymes, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-2-(methylamino)-4-[(4-methylphenyl)amino]anthra-9,10-quinone
  • 1-amino-2-(benzylamino)-4-[(4-chlorophenyl)amino]anthra-9,10-quinone

Uniqueness

Compared to similar compounds, 1-AMINO-2-(BENZYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzylamino and 4-methylphenyl groups can enhance its stability and interaction with biological targets.

Properties

IUPAC Name

1-amino-2-(benzylamino)-4-(4-methylanilino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2/c1-17-11-13-19(14-12-17)31-22-15-23(30-16-18-7-3-2-4-8-18)26(29)25-24(22)27(32)20-9-5-6-10-21(20)28(25)33/h2-15,30-31H,16,29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJFDBQZGSPLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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